Product packaging for malbrancheamide B(Cat. No.:)

malbrancheamide B

Cat. No.: B1264519
M. Wt: 369.9 g/mol
InChI Key: DXPVAKSJZFQGSS-DQLDELGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Malbrancheamide B is a monochlorinated indole alkaloid naturally produced by the fungus Malbranchea aurantiaca . It belongs to the bicyclo[2.2.2]diazaoctane family of prenylated indole alkaloids and is a key biosynthetic precursor to the dichlorinated malbrancheamide . This compound is of significant interest in pharmacological research due to its role as a calmodulin (CaM) antagonist . It inhibits the activation of calmodulin-dependent phosphodiesterase (PDE1), with studies indicating a competitive inhibition mechanism with respect to CaM . Furthermore, this compound exhibits a vasorelaxant effect on rat aortic rings, which is mediated by a nitrergic mechanism involving the Nitric Oxide Synthase (NOS) pathway . The late-stage halogenation of its indole ring, catalyzed by the flavin-dependent halogenase MalA, is a key structural feature that contributes to its biological activity . The compound has been synthesized biomimetically via an intramolecular Diels-Alder reaction, confirming its structure and enabling the production of material for research purposes . This product is intended for use in biochemical and pharmacological research, including studies on enzyme inhibition, biosynthetic pathway elucidation, and vascular physiology. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24ClN3O B1264519 malbrancheamide B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H24ClN3O

Molecular Weight

369.9 g/mol

IUPAC Name

(1S,13S,15S)-7-chloro-12,12-dimethyl-10,19,21-triazahexacyclo[13.5.2.01,13.03,11.04,9.015,19]docosa-3(11),4(9),5,7-tetraen-22-one

InChI

InChI=1S/C21H24ClN3O/c1-19(2)16-10-21-6-3-7-25(21)11-20(16,24-18(21)26)9-14-13-5-4-12(22)8-15(13)23-17(14)19/h4-5,8,16,23H,3,6-7,9-11H2,1-2H3,(H,24,26)/t16-,20+,21-/m0/s1

InChI Key

DXPVAKSJZFQGSS-DQLDELGASA-N

Isomeric SMILES

CC1([C@@H]2C[C@]34CCCN3C[C@@]2(CC5=C1NC6=C5C=CC(=C6)Cl)NC4=O)C

Canonical SMILES

CC1(C2CC34CCCN3CC2(CC5=C1NC6=C5C=CC(=C6)Cl)NC4=O)C

Synonyms

malbrancheamide B

Origin of Product

United States

Isolation and Definitive Structural Elucidation of Malbrancheamide B

Cultivation and Extraction Protocols from Malbranchea aurantiaca

The production and isolation of malbrancheamide (B1243991) B were achieved by culturing the fungus Malbranchea aurantiaca. The fungus was grown in both the culture medium and the mycelia, from which the compound was later extracted.

Initial extraction of the fungal cultures, including both the mycelia and the broth, was performed using ethyl acetate. In some protocols, a subsequent acid-base partition process was employed to yield a crude alkaloidal fraction, which was found to significantly increase the yield of related compounds like malbrancheamide.

Chromatographic Separation and Purification Methodologies

Following the initial extraction, the crude extracts containing malbrancheamide B and other metabolites were subjected to multi-step chromatographic procedures to isolate the pure compound. While specific details of the chromatographic columns and mobile phases are not extensively reported in all publications, the process typically involves techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC). These methods are standard for the separation of complex mixtures of natural products, allowing for the isolation of individual compounds in high purity. The purification process yielded this compound as a glassy solid.

Spectroscopic Methodologies for Initial Structural Characterization

The initial structural characterization of this compound was accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. High-resolution electron impact mass spectrometry (HREIMS) established the molecular formula of this compound as C₂₁H₂₄ON₃Cl.

The ¹H NMR spectrum of this compound was noted to be very similar to that of its analogue, malbrancheamide, with the key difference being the signals in the aromatic region. These signals appeared as an ABX system, which is characteristic of a trisubstituted benzene (B151609) ring, suggesting that this compound was a mono-chlorinated version of the non-halogenated precursor. The ¹³C NMR spectrum further supported this, showing 21 carbon resonances that were consistent with a mono-halogenated indole (B1671886) moiety and a lactam functionality.

Advanced Spectroscopic Techniques Utilized (e.g., 2D NMR, Mass Spectrometry)

To further elucidate the complex structure of this compound, advanced 2D NMR techniques were employed. Heteronuclear Single Quantum Coherence (HSQC) experiments were used to establish the direct correlations between protons and their attached carbons. This, in combination with other 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC), which reveals long-range proton-carbon couplings, allowed for the complete assignment of the proton and carbon signals and the assembly of the molecular framework.

Mass spectrometry, particularly tandem MS (MS/MS), also played a crucial role. The fragmentation pattern of this compound was analyzed and compared to related compounds like malbrancheamide and pre-malbrancheamide. A characteristic fragmentation pattern involving the loss of a CO molecule followed by the loss of NH₃ was observed, which is indicative of the structural homology among these compounds.

Elucidation of the Halogenation Site and Stereochemical Features

The precise location of the chlorine atom on the indole ring was a key aspect of the structural elucidation. Based on the analysis of the ¹H NMR spectrum's ABX system, the chlorine atom was assigned to the C-9 position (using the established numbering for malbrancheamides). This specific placement of the chlorine atom is significant because, in typical electrophilic aromatic halogenation reactions on 2,3-disubstituted indoles, the more electron-rich C-8 position would be the expected site of halogenation. The enzymatic chlorination in the biosynthesis of this compound, therefore, occurs with high regiospecificity. The stereochemical features of this compound were initially proposed based on comparison with the known stereochemistry of malbrancheamide and through conformational studies using molecular mechanics analyses and density functional theory (DFT) calculations.

Confirmation of this compound Absolute and Relative Stereochemistry

While spectroscopic methods provided the planar structure and initial stereochemical insights, the definitive confirmation of the absolute and relative stereochemistry of this compound was achieved through total synthesis. The asymmetric total synthesis of (+)-malbrancheamide B was successfully completed, which unequivocally established its stereochemistry. Another synthesis of ent-malbrancheamide B (the enantiomer of the natural product) further solidified the stereochemical assignment.

Regioisomeric Differentiation and Assignment of Chlorine Position via Synthetic Standards

To unambiguously confirm the position of the chlorine atom, a synthetic strategy was employed. A synthetic sample of the C-8 monochloro regioisomer of this compound was prepared. Comparison of the NMR spectra of this synthetic C-8 chloro derivative and another synthetic C-9 chloro derivative with the natural this compound confirmed that the natural product contains a 9-chloroindole ring. Furthermore, when the culture of M. aurantiaca was analyzed, no trace of the C-8 chloro regioisomer was detected, highlighting the specificity of the fungal halogenase enzyme.

Data Tables

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

PositionδC (ppm)δH (ppm, mult., J in Hz)
255.43.52 (m)
326.11.83 (m), 2.05 (m)
558.74.35 (dd, 11.5, 4.0)
5a80.9-
6a134.5-
7125.17.31 (d, 8.7)
8121.26.94 (dd, 8.4, 1.8)
9128.0-
10111.97.26 (d, 1.7)
10a130.8-
1146.92.85 (m), 3.05 (m)
1237.3-
12a71.1-
13a87.2-
14171.1-
1522.81.28 (s)
1624.91.32 (s)
1'120.35.05 (dd, 17.5, 10.5)
2'144.36.10 (dd, 17.5, 10.5)
3'40.5-
4'25.81.65 (s)
5'17.81.75 (s)

Data sourced from Figueroa et al., 2008.

Conformational Analysis and Theoretical Calculations (e.g., DFT, Molecular Mechanics)

To comprehend the three-dimensional arrangement of atoms in this compound, researchers employed conformational analysis, a critical step in understanding the molecule's physical and biological properties. This was achieved through a combination of molecular mechanics and Density Functional Theory (DFT) calculations. nih.gov

Molecular mechanics, a computational method that uses classical physics to model the potential energy surface of a molecule, was first used to explore the possible stable conformations of this compound. nih.govthieme-connect.com This initial analysis revealed that the compound likely exists in a single, preferred conformation. nih.gov

To further refine and validate this finding, Density Functional Theory (DFT) calculations were performed. nih.govthieme-connect.com DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the case of this compound, the preferred conformation identified through molecular mechanics was optimized using DFT at the B3LYP/G31G* level of theory. thieme-connect.com This optimization provides a more accurate representation of the molecule's geometry by considering its electronic properties. The calculations confirmed that this compound has one particularly stable conformation. nih.govthieme-connect.com

The following table provides an illustrative example of the types of data that would be generated from DFT calculations for the optimized geometry of a molecule like this compound.

Disclaimer: The following data is illustrative and represents the typical output of a DFT calculation for a molecule of this nature. The actual calculated values for this compound are not publicly available in the cited literature.

Parameter Atoms Involved Calculated Value
Bond Lengths (Å)
C1-C2 1.39
N1-C5 1.45
C9-Cl1 1.75
**Bond Angles (°) **
C1-N1-C5 118.5
C8-C9-C10 120.2
**Dihedral Angles (°) **
C1-C2-N2-C6 -175.0
H1-C1-C2-H2 0.5

Biosynthetic Pathways and Enzymatic Mechanisms of Malbrancheamide B

Biogenetic Origins of the Prenylated Indole (B1671886) Alkaloid Scaffold

The core structure of malbrancheamide (B1243991) B is assembled from fundamental building blocks common to many fungal secondary metabolites. nih.gov The biosynthetic pathway draws upon L-tryptophan, L-proline, and an isoprene (B109036) unit derived from the mevalonate (B85504) pathway. nih.govnih.gov These precursors undergo a series of enzymatic modifications to construct the characteristic polycyclic scaffold.

Precursor Incorporation Studies (e.g., Tryptophan, Mevalonate, Proline Derivatives)

Early investigations into the biosynthesis of related bicyclo[2.2.2]diazaoctane-containing alkaloids laid the groundwork for understanding the origins of malbrancheamide B. sdu.edu.cn It is well-established that this family of natural products originates from the condensation of L-tryptophan and a second cyclic amino acid, which in the case of this compound is L-proline. nih.govnih.govsdu.edu.cn An isoprene unit, derived from mevalonate, is also incorporated. nih.gov

A significant breakthrough in elucidating the this compound pathway came from precursor incorporation studies. In these experiments, isotopically labeled compounds suspected to be intermediates in the pathway are fed to the producing organism, and their incorporation into the final product is tracked. A key study demonstrated the successful incorporation of a synthesized, double ¹³C-labeled advanced intermediate, termed premalbrancheamide, into this compound by cultures of M. aurantiaca. nih.gov This experiment confirmed that premalbrancheamide is a direct precursor to this compound and that the chlorination step occurs late in the biosynthetic sequence. nih.govnih.gov

These labeling studies have been instrumental in mapping out the biosynthetic route and confirming the sequence of events leading to the final chlorinated product. nih.govsdu.edu.cn

Key Enzymatic Transformations in this compound Biosynthesis

The assembly of this compound is orchestrated by a dedicated set of enzymes encoded within a biosynthetic gene cluster. nih.govuniprot.org These enzymes catalyze specific and often complex chemical transformations, including peptide bond formation, prenylation, and a remarkable intramolecular cycloaddition.

Role of Nonribosomal Peptide Synthetases (NRPS), e.g., MalG

The initial step in the biosynthesis is the coupling of L-proline and L-tryptophan, a reaction catalyzed by a nonribosomal peptide synthetase (NRPS) named MalG. nih.govuniprot.orguniprot.org NRPSs are large, modular enzymes that synthesize peptides without the use of ribosomes. MalG is a bimodular NRPS that activates and links the two amino acid precursors. nih.govuniprot.org Through a process involving reductive offloading, MalG produces an L-Pro-L-Trp aldehyde. uniprot.orguniprot.orgproteopedia.org This aldehyde then spontaneously cyclizes and dehydrates to form a key dienamine intermediate. nih.govuniprot.org

EnzymeTypeFunction in this compound Biosynthesis
MalG Nonribosomal Peptide Synthetase (NRPS)Couples L-proline and L-tryptophan and produces an L-Pro-L-Trp aldehyde through reductive offloading. nih.govuniprot.orguniprot.org
MalE Prenyltransferase (PT)Catalyzes the reverse prenylation of the dienamine intermediate at the C-2 position of the indole ring. nih.govuniprot.orgresearchgate.net
MalC Reductase/Diels-AlderaseA bifunctional enzyme that first catalyzes an NADPH-dependent reduction and then facilitates a stereoselective intramolecular [4+2] Diels-Alder cycloaddition to form the bicyclo[2.2.2]diazaoctane core of premalbrancheamide. nih.govproteopedia.orgebi.ac.ukumich.edu
MalA Flavin-dependent HalogenaseCatalyzes the iterative chlorination of premalbrancheamide to first yield this compound (monochlorinated) and then malbrancheamide. nih.govuniprot.org

Function of Prenyltransferases (PTs), e.g., MalE, in Indole Prenylation

Following the formation of the dienamine intermediate by MalG, a prenyltransferase enzyme, MalE, comes into play. nih.govuniprot.org MalE is responsible for attaching a dimethylallyl pyrophosphate (DMAPP) group, an isoprene unit, to the C-2 position of the indole ring of the tryptophan-derived portion of the intermediate. nih.govresearchgate.net This reaction is a reverse prenylation, meaning the prenyl group is attached at the C-1 position of the isoprene unit, which is crucial for the subsequent cyclization reaction. nih.govuniprot.org The malbrancheamide gene cluster also contains another putative prenyltransferase, MalB, which shows modest activity, suggesting it may be a redundant gene in this pathway. uniprot.orgproteopedia.org

Intramolecular Diels-Alder Cycloaddition Catalysis, e.g., MalC

One of the most remarkable steps in the biosynthesis of this compound is the formation of the bicyclo[2.2.2]diazaoctane core. This is achieved through an intramolecular [4+2] Diels-Alder cycloaddition. nih.govnih.govnih.gov This complex transformation is catalyzed by the bifunctional enzyme MalC. nih.govproteopedia.orgebi.ac.uk

The formation of the bicyclo[2.2.2]diazaoctane ring system is a pivotal, stereochemistry-defining step. nih.govwm.edu The enzyme MalC has been characterized as a bifunctional reductase/Diels-Alderase. nih.govebi.ac.ukumich.edu It first catalyzes an NADPH-dependent reduction of a prenylated zwitterionic intermediate to generate a reactive azadiene. nih.govumich.eduresearchgate.net This azadiene then serves as the substrate for the intramolecular Diels-Alder reaction. nih.govsdu.edu.cn MalC masterfully controls the stereochemistry of this cycloaddition, ensuring the exclusive formation of the (+)-enantiomer of premalbrancheamide. nih.govumich.edu This enzymatic control is crucial, as the spontaneous, non-enzymatic version of this reaction would lead to a mixture of stereoisomers. nih.gov The final step to produce this compound is the chlorination of premalbrancheamide at the C-9 position of the indole ring, a reaction catalyzed by the flavin-dependent halogenase, MalA. nih.govuniprot.org

Proposed Mechanism of Cycloaddition in a Chiral Enzymatic Environment

The characteristic bicyclo[2.2.2]diazaoctane core of this compound is assembled through a proposed intramolecular hetero-Diels-Alder reaction. nih.gov This complex transformation is catalyzed by the bifunctional enzyme MalC, which acts as both an NADPH-dependent reductase and a Diels-Alderase. ebi.ac.ukumich.edu

The process begins with the reductive cleavage of an L-Pro-L-Trp dipeptide from the MalG non-ribosomal peptide synthetase (NRPS). ebi.ac.ukuniprot.org This is followed by a reverse prenylation and a cascade of post-NRPS reactions that lead to a zwitterionic intermediate. ebi.ac.uk MalC then facilitates an enantioselective cycloaddition. ebi.ac.ukumich.edu The enzyme's chiral environment is crucial for controlling the stereochemistry of the reaction, ensuring the formation of the specific (+)-premalbrancheamide isomer. umich.edu In the absence of MalC, the chemical reduction of the zwitterionic intermediate results in a racemic mixture of the product. umich.edu This highlights the essential role of the enzyme in guiding the diastereoselective and enantioselective formation of the bicyclic core. ebi.ac.ukumich.edu

Iterative Halogenation by Flavin-Dependent Halogenases, e.g., MalA and MalA'

The final steps in the biosynthesis of this compound involve the iterative halogenation of the indole ring of premalbrancheamide. nih.govnih.gov This process is catalyzed by the flavin-dependent halogenases (FDHs) MalA and MalA', found in Malbranchea aurantiaca and Malbranchea graminicola, respectively. nih.govnih.gov These enzymes are nearly identical, with a 99% sequence identity. nih.gov

Substrate Recognition and Specificity of Halogenation (e.g., Pre-malbrancheamide)

MalA and MalA' act on the free substrate premalbrancheamide, which is unusual as most FDHs halogenate substrates that are tethered to a carrier protein. nih.govacs.org These enzymes exhibit broad substrate tolerance, catalyzing both dichlorination and monobromination of premalbrancheamide. nih.gov They can also act on monochlorinated intermediates like this compound to produce further halogenated analogs. nih.gov Structural studies of MalA' in complex with various substrates, including premalbrancheamide and this compound, reveal an expansive active site capable of accommodating these complex molecules. nih.govpdbj.org

Regiospecificity of Indole Chlorination in this compound (C-6 position)

A key feature of this compound biosynthesis is the highly regiospecific chlorination at the C-6 position of the indole nucleus (C-9 in malbrancheamide numbering). nih.govnih.gov This is noteworthy because electrophilic aromatic halogenation of 2,3-disubstituted indoles typically occurs at the more electron-rich C-5 position (C-8 in malbrancheamide numbering). nih.gov The enzymatic control exerted by MalA/MalA' overrides the inherent chemical reactivity of the indole ring, directing the chlorine atom to the less activated position. nih.govacs.org This specific halogenation pattern is a defining characteristic of the malbrancheamide family and significantly contributes to their biological activity. nih.gov

Mechanistic Insights into Halogenase Activity (e.g., Zinc-binding flavin-dependent halogenases)

MalA and MalA' represent a new class of zinc-binding flavin-dependent halogenases. nih.govacs.org Structural analysis has identified a unique Zn²⁺-binding motif at the C-terminus, which is a distinguishing feature of this subclass of FDHs. nih.govacs.org The proposed mechanism involves the generation of a hypohalous acid (HOCl) intermediate from a flavin C4a-peroxide adduct and a chloride ion. nih.gov A lysine (B10760008) residue within the active site is thought to capture this reactive species and control the regioselectivity of the halogenation. nih.gov A novel mechanism involving a serine residue (Ser129) has been proposed for the deprotonation of the positively charged Wheland intermediate formed during the halogenation reaction. acs.org

Biosynthetic Relationship between this compound and Related Analogs (e.g., Malbrancheamide)

This compound is a key intermediate in the biosynthesis of other malbrancheamide analogs. nih.gov It is the monochlorinated precursor to the dichlorinated malbrancheamide. nih.gov The flavin-dependent halogenase MalA can further chlorinate this compound at the C-8 position to yield malbrancheamide. uniprot.org Similarly, MalA can also catalyze bromination reactions, leading to the formation of bromo-chloro-malbrancheamide analogs. nih.gov For instance, MalA can brominate this compound at the C-8 position to produce malbrancheamide D. uniprot.org This iterative nature of the halogenase allows for the generation of a suite of halogenated indole alkaloids from a common precursor.

Chemoenzymatic Approaches to this compound and its Analogues

The unique reactivity of the MalA/MalA' halogenases has been harnessed for chemoenzymatic synthesis. nih.gov By supplying these enzymes with premalbrancheamide and different halide salts, it is possible to generate not only the natural products but also unnatural halogenated analogs. nih.gov For example, MalA-mediated chemoenzymatic synthesis has been used to produce two unnatural bromo-chloro-malbrancheamide analogs. nih.gov This approach offers a powerful tool for creating novel derivatives with potentially altered biological activities, demonstrating the synthetic utility of these remarkable enzymes. researchgate.net

Total Synthesis Strategies for Malbrancheamide B

Retrosynthetic Dissection of the Malbrancheamide (B1243991) B Framework

The retrosynthetic analysis of malbrancheamide B reveals a convergent and logical approach to its complex structure. A key disconnection simplifies the target molecule into two main building blocks: a chiral diketopiperazine (DKP) fragment and a chlorinated indole (B1671886) moiety. acs.org This strategy allows for the independent synthesis of these components, which are then coupled in the later stages of the synthesis.

A primary disconnection is the bond between the indole nucleus and the bicyclo[2.2.2]diazaoctane core, leading back to a suitable indole precursor and the complex bridged-ring system. The bicyclo[2.2.2]diazaoctane core itself is a major synthetic challenge. Retrosynthetically, this core is envisioned to arise from an intramolecular hetero-Diels-Alder (IMDA) reaction. nih.govacs.org This key transformation simplifies the bicyclic structure to a more accessible pyrazinone intermediate. This pyrazinone can be further deconstructed to simpler acyclic precursors, ultimately tracing back to fundamental amino acid building blocks like proline and tryptophan. nih.govebi.ac.uk

The reverse prenyl group at the C2 position of the indole is another key feature. This can be installed via established protocols, such as the two-step method developed by Danishefsky and coworkers. acs.org The chlorine atom on the indole ring is typically incorporated early in the synthesis, starting from a pre-halogenated indole derivative. organic-chemistry.org

Biomimetic Total Synthesis Approaches

Inspired by the proposed biosynthetic pathway, several research groups have pursued a biomimetic total synthesis of this compound. This approach not only provides a route to the natural product but also offers insights into its formation in nature. nih.govacs.org

Intramolecular Hetero-Diels-Alder Cycloaddition as a Key Step

A cornerstone of the biomimetic strategy is the intramolecular hetero-Diels-Alder (IMDA) reaction to construct the characteristic bicyclo[2.2.2]diazaoctane core. nih.govcapes.gov.brresearchgate.net This reaction is believed to mimic the natural biosynthetic process. nih.gov The key precursor for this cycloaddition is a 5-hydroxypyrazin-2(1H)-one intermediate. nih.govacs.org Treatment of an enamide precursor with an aqueous base, such as potassium hydroxide (B78521) in methanol, facilitates enolization and tautomerization to form the reactive hydroxy-azadiene. nih.govresearchgate.net This intermediate then undergoes a [4+2] cycloaddition to furnish the desired bicyclic adducts. researchgate.net This powerful transformation rapidly builds molecular complexity from a relatively simple linear precursor. researchgate.net

Construction of the Bicyclo[2.2.2]diazaoctane Core

The construction of the bicyclo[2.2.2]diazaoctane core is the pivotal challenge in the synthesis of this compound. The IMDA reaction of a 5-hydroxypyrazin-2(1H)-one has proven to be an effective method for forging this intricate framework. nih.govacs.org This strategy has been successfully applied not only to this compound but also to a range of related prenylated indole alkaloids, including stephacidin A, brevianamide (B1173143) B, and marcfortine C. nih.govacs.orgnih.gov The successful application of this reaction across a family of natural products underscores its robustness and biosynthetic relevance. nih.govsdu.edu.cn

The synthesis of the IMDA precursor typically begins with the coupling of a protected proline derivative with a chlorinated tryptophan derivative. Subsequent chemical manipulations lead to the formation of the pyrazinone system ready for the key cycloaddition step. For instance, Williams and coworkers reported the synthesis of malbrancheamide and this compound where the structure of this compound was unambiguously confirmed through the synthesis of both the 5-chloro and 6-chloro regioisomers. nih.govacs.org

Stereochemical Control in Biomimetic Cycloadditions

While the biomimetic IMDA reaction is highly effective in constructing the core structure, controlling the stereochemistry can be a challenge. In many of the early biomimetic syntheses, the cycloaddition of an achiral pyrazinone intermediate resulted in a racemic mixture of the cycloadducts. wm.edu The desired diastereomer often had to be separated from other isomers formed during the reaction. thieme-connect.com

The stereochemical outcome of the cycloaddition is crucial as this compound possesses a specific syn-configuration within the bicyclic core. researchgate.net Achieving stereocontrol in these reactions is an active area of research, with enzymatic studies suggesting that in nature, a Diels-Alderase enzyme guides the enantioselective and diastereoselective cyclization. ebi.ac.uknih.gov Laboratory syntheses have sought to replicate this control through various means, including the use of chiral auxiliaries as discussed in the following section.

Enantioselective Total Synthesis Methodologies

To overcome the limitations of racemic biomimetic approaches, enantioselective total syntheses of this compound have been developed. These strategies aim to produce the natural, optically pure enantiomer of the molecule.

Chiral Auxiliary-Controlled Strategies

One effective method for achieving enantioselectivity is the use of a chiral auxiliary. This approach involves temporarily incorporating a chiral molecule into the synthetic route to direct the stereochemical outcome of a key reaction. In the context of this compound synthesis, a chiral aminal auxiliary has been successfully employed to enforce diastereofacial selection during the crucial intramolecular Diels-Alder cycloaddition. acs.orgnih.gov

In a synthesis reported by Scheerer and Laws, a domino reaction sequence involving an aldol (B89426) condensation, alkene isomerization, and the IMDA cycloaddition was controlled by a chiral aminal auxiliary. acs.orgacs.orgnih.gov This auxiliary effectively shielded one face of the azadiene, leading to the preferential formation of one enantiomer of the cycloadduct. acs.orgnih.gov Following the key cycloaddition, the auxiliary can be removed to yield the enantiomerically enriched bicyclo[2.2.2]diazaoctane core, which is then carried forward to complete the synthesis of (+)-malbrancheamide B. acs.orgacs.org

Another enantioselective approach, reported by Simpkins and coworkers, utilized the principle of "self-reproduction of chirality" starting from proline. organic-chemistry.org This strategy involves the use of a temporary chiral center to induce the formation of a new stereocenter, after which the original chiral center is destroyed. organic-chemistry.org This method, coupled with a cationic cascade cyclization, provided an enantioselective route to ent-malbrancheamide B. organic-chemistry.orgresearchgate.netthieme-connect.com

These enantioselective strategies represent a significant advancement in the synthesis of this compound, providing access to the optically pure natural product and enabling further studies of its biological activity.

Asymmetric Domino Reaction Sequences (e.g., Aldol Condensation, Alkene Isomerization, Intramolecular Diels-Alder Cycloaddition)

A notable strategy for the enantioselective synthesis of (+)-malbrancheamide B utilizes a sophisticated domino reaction sequence. acs.orgnih.gov This approach efficiently constructs the core of the molecule through a series of transformations that occur in a single pot. The key to this synthesis is a sequence that involves an aldol condensation, followed by an alkene isomerization, and culminating in an intramolecular Diels-Alder cycloaddition. acs.orgnih.gov

The diastereofacial selection, which is critical for controlling the stereochemistry of the final product, is achieved by using a chiral aminal auxiliary. nih.govresearchgate.net This domino sequence represents a highly efficient method for assembling the complex bicyclo[2.2.2]diazaoctane core of this compound, demonstrating the power of cascade reactions in modern organic synthesis. acs.org A formal 7-step synthesis for racemic this compound has also been developed using this methodology. nih.gov

Application of 'Self-Reproduction of Chirality' Concepts

An elegant approach to establishing the stereochemistry in the synthesis of (−)-malbrancheamide B involves the application of the 'self-reproduction of chirality' concept, pioneered by Dieter Seebach. organic-chemistry.orgbham.ac.uk This method was central to the synthesis developed by the Simpkins group. organic-chemistry.org

Cationic Cascade Cyclization Approaches

The Simpkins group developed a concise synthesis of this compound that features a cationic cascade cyclization as the key step to forge the bicyclo[2.2.2]diazaoctane core. bham.ac.uknih.gov This strategy dramatically increases molecular complexity in a single, efficient transformation.

The process begins with an advanced intermediate, a diketopiperazine derived from a prenylated proline derivative. researchgate.netresearchgate.net The crucial cascade is initiated by the addition of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-OTf). organic-chemistry.orgnih.gov This reagent triggers a domino process where the protecting group on the indole nitrogen is removed, and a carbocation is generated. organic-chemistry.orgresearchgate.net This cation is then trapped sequentially by the prenyl side chain and the indole ring, rapidly assembling the hexacyclic core of this compound in one pot. organic-chemistry.orgresearchgate.net This approach provided the desired hexacyclic intermediate, which was then converted to the final product. nih.gov This cationic cascade exemplifies a powerful strategy for the rapid construction of complex polycyclic alkaloid skeletons. researchgate.net

Comparative Analysis of Synthetic Routes for this compound

Several distinct and innovative strategies have been successfully applied to the total synthesis of this compound. Each route presents a unique solution to the challenges of constructing the intricate bicyclo[2.2.2]diazaoctane core and controlling the molecule's stereochemistry. The main approaches include a biomimetic intramolecular Diels-Alder reaction (Williams), a cationic cascade cyclization (Simpkins), and an asymmetric domino reaction sequence (Scheerer).

FeatureWilliams' Biomimetic RouteSimpkins' Cationic CascadeScheerer's Domino Reaction
Key Reaction Intramolecular hetero-Diels-Alder cycloaddition nih.govacs.orgCationic cascade cyclization nih.govresearchgate.netAldol condensation, alkene isomerization, intramolecular Diels-Alder acs.orgnih.gov
Core Formation Stepwise formation via an azadiene intermediate researchgate.netnih.govRapid, one-pot formation of the hexacyclic system organic-chemistry.orgnih.govOne-pot domino sequence nih.gov
Stereocontrol Relies on the stereochemistry of the proline precursor and the Diels-Alder transition state nih.gov'Self-reproduction of chirality' using a proline derivative and pivaldehyde organic-chemistry.orgbham.ac.ukDiastereofacial selection using a chiral aminal auxiliary nih.govresearchgate.net
Key Innovation Biomimetic approach; synthesis of regioisomers for structural confirmation nih.govacs.orgUse of a powerful cationic cascade to rapidly build complexity organic-chemistry.orgresearchgate.netAsymmetric domino sequence for efficient and enantioselective synthesis acs.orgnih.gov
Overall Yield 8.2% over 12 steps nih.govacs.orgNot explicitly stated, but described as concise organic-chemistry.orgnih.govNot explicitly stated, but a formal 7-step racemic synthesis is reported nih.gov

The Williams synthesis is notable for its biomimetic approach, mimicking a proposed natural biosynthetic pathway via a Diels-Alder reaction. nih.gov A significant achievement of this route was its use in confirming the molecule's structure through the synthesis of regioisomers. acs.org The Simpkins route showcases the power of cascade reactions, where a single reagent initiates a series of cyclizations to build the complex core with remarkable efficiency. nih.govresearchgate.net The application of the 'self-reproduction of chirality' is a highlight of this approach for setting a key stereocenter. organic-chemistry.org The Scheerer synthesis demonstrates the elegance of domino reactions, combining multiple transformations into one operational step to achieve an enantioselective synthesis. nih.gov

Synthesis of this compound Regioisomers for Structural Confirmation

When this compound was first isolated, its core structure was determined, but the precise location of the single chlorine atom on the indole ring was uncertain. nih.gov Standard electrophilic halogenation of such indole systems in the laboratory typically occurs at the more electron-rich 5-position. nih.gov However, it was unclear if biosynthetic pathways would follow the same reactivity. nih.gov

To resolve this ambiguity, the Williams research group undertook the synthesis of both possible regioisomers: the 5-chloro and the 6-chloro derivatives. nih.govacs.org They completed a biomimetic total synthesis that could be diverted at a late stage to produce both compounds. nih.gov Upon completion, the spectroscopic data (specifically ¹H-NMR) of the synthetic 6-chloro isomer was identical in all respects to that of the natural this compound. nih.gov In contrast, the data for the synthetic 5-chloro isomer, named isothis compound, showed significant differences. nih.govacs.org This comparative synthesis provided unambiguous proof that natural this compound possesses a 6-chloroindole (B17816) ring, highlighting that the enzymatic halogenation occurs at the less electronically activated position. nih.govnih.gov

Challenges and Innovations in Complex Polycyclic Alkaloid Synthesis Exemplified by this compound

The synthesis of this compound serves as a compelling case study for the broader challenges and innovations in the field of complex polycyclic alkaloid synthesis. These molecules, rich in structural complexity and stereochemical density, demand highly creative and efficient synthetic solutions. nih.govfu-berlin.de

Key Challenges:

Construction of the Bicyclo[2.2.2]diazaoctane Core: The central bicyclic core is a congested and sterically demanding framework. Its construction is the primary obstacle in any synthesis.

Stereochemical Control: The molecule contains multiple stereocenters, and establishing their correct relative and absolute configurations is a significant challenge.

Regioselectivity: As seen with the placement of the chlorine atom, achieving regiocontrol in reactions on the indole nucleus can be difficult, especially when enzymatic pathways defy standard laboratory reaction patterns. nih.govnih.gov

Innovations in Synthesis:

Cascade and Domino Reactions: The syntheses of this compound prominently feature cascade and domino reactions as a powerful tool to address complexity. nih.govresearchgate.net The cationic cascade used by Simpkins and the domino sequence from Scheerer's group build the core structure in a fraction of the steps that a traditional linear synthesis would require. acs.orgorganic-chemistry.org

Biomimetic Approaches: The Williams synthesis, which mimics a proposed biosynthetic intramolecular Diels-Alder reaction, demonstrates a powerful strategy. nih.govacs.org Basing a synthetic plan on a biosynthetic hypothesis can provide elegant and effective routes to complex natural products. sdu.edu.cn

Advanced Stereochemical Control: The use of sophisticated techniques like Seebach's 'self-reproduction of chirality' provides an elegant solution to the challenge of setting absolute stereochemistry early and maintaining it throughout a synthetic sequence. organic-chemistry.orgbham.ac.uk

Synthesis for Structural Elucidation: The synthesis of both potential regioisomers by the Williams group highlights the crucial role that total synthesis plays in confirming the structures of newly isolated natural products. nih.govacs.org

The successful syntheses of this compound illustrate a shift towards more efficient, step-economical strategies that rely on building molecular complexity rapidly through carefully designed reaction cascades, rather than lengthy, linear sequences.

Molecular Mechanisms of Biological Activity and Structure Activity Relationships of Malbrancheamide B

Identification of Molecular Targets: Calmodulin (CaM) Antagonism

The primary molecular target identified for the malbrancheamides is Calmodulin (CaM). nih.govnih.gov CaM is a highly conserved, multifunctional calcium-binding protein that acts as a primary transducer of Ca²⁺-mediated signals in all eukaryotic cells. tandfonline.comnih.gov By binding to and modulating the activity of over fifty different enzymes and ion channels, CaM plays a critical role in numerous cellular processes. nih.gov

Malbrancheamide (B1243991) B, and its parent compound malbrancheamide, are classified as CaM antagonists. nih.govtandfonline.com This was determined through experiments showing their ability to inhibit the activation of CaM-dependent enzymes, most notably cyclic adenosine (B11128) monophosphate (cAMP) phosphodiesterase (PDE1). researchgate.nettandfonline.com Fluorescence, circular dichroism, and NMR studies have confirmed that these alkaloids bind directly to CaM, likely in the same hydrophobic pocket as other well-known classical CaM inhibitors like chlorpromazine (B137089) and trifluoperazine. tandfonline.comnih.gov By binding to this pocket, malbrancheamide B prevents CaM from adopting the active conformation required to bind and regulate its target proteins. tandfonline.com

Inhibition of Calmodulin-Dependent Phosphodiesterase (PDE1) Activity

A direct functional consequence of this compound's antagonism of CaM is the inhibition of CaM-dependent phosphodiesterase, PDE1. nih.govnih.gov PDE1 is an enzyme that, when activated by the Ca²⁺-CaM complex, hydrolyzes the second messengers cAMP and cGMP, thus playing a role in regulating intracellular signaling pathways. nih.gov The inhibition of PDE1 is a well-established method for assessing the CaM-inhibitory activity of a compound. researchgate.nettandfonline.com

Kinetic analyses have shown that the inhibition is competitive with respect to CaM, meaning the alkaloid competes with the CaM-PDE1 active complex formation. researchgate.net By preventing CaM from activating PDE1, this compound effectively disrupts CaM-mediated signaling cascades. nih.govtandfonline.com

The inhibitory effect of this compound and its analogs on the CaM-PDE1 complex is concentration-dependent. nih.govtandfonline.com While the dichlorinated malbrancheamide is the most potent inhibitor in the series, this compound also demonstrates significant, measurable inhibition. tandfonline.com Studies comparing various analogs have quantified this activity, often using the IC₅₀ value, which represents the concentration required to inhibit 50% of the enzyme's activity. For instance, one study reported an IC₅₀ for malbrancheamide of 19.33 µM, while related monochlorinated and non-chlorinated analogs showed higher IC₅₀ values, indicating lower potency. tandfonline.com Another study focusing on various analogs established a relative potency scale with the well-characterized CaM antagonist chlorpromazine set as the standard (potency = 1.00). nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and Analogs

To understand the chemical features essential for biological activity, extensive structure-activity relationship (SAR) studies have been conducted. nih.govtandfonline.com These investigations have systematically altered specific parts of the malbrancheamide scaffold—namely the indole (B1671886) halogenation, the oxidation state of the bicyclic core, and the stereochemistry—to determine their impact on CaM-PDE1 inhibition. nih.gov

The malbrancheamides were the first members of this class of alkaloids discovered to possess a halogenated indole ring, a feature that significantly contributes to their biological activity. nih.govnih.govescholarship.org SAR studies have demonstrated a distinct, albeit complex, relationship between the presence, number, and position of chlorine atoms on the indole ring and the compound's ability to inhibit PDE1. nih.gov

The dichlorinated analog, malbrancheamide, consistently shows the highest potency. nih.govtandfonline.com The monochlorinated this compound (6-chloroindole) and its regioisomer isothis compound (C8-chloro) exhibit moderate but roughly equivalent potencies. nih.govescholarship.org Crucially, the non-halogenated analog, premalbrancheamide, is virtually inactive, highlighting the essential role of halogenation for CaM antagonism. nih.govresearchgate.net

CompoundIndole SubstitutionRelative Potency vs. PDE1
Malbrancheamide Analog (10a)5,6-dichloro0.9
This compound Analog (10b)6-chloro0.4
Isothis compound Analog (10c)5-chloro0.2
Premalbrancheamide Analog (10d)unsubstitutedInactive
Potency was obtained by the formula: IC₅₀ (chlorpromazine)/IC₅₀ (compound), assuming a value of 1.00 for chlorpromazine. Data sourced from a study on syn-dioxopiperazine analogs. nih.gov

The oxidation state of the bicyclo[2.2.2]diazaoctane core is another critical determinant of biological activity. nih.govtandfonline.com The natural malbrancheamides possess a reduced monoketopiperazine core. sdu.edu.cn Synthetic analogs have been created with a more oxidized dioxopiperazine core to test the influence of this feature.

Results indicate that the oxidation level significantly affects potency. nih.gov For example, in a series of analogs with the "natural" syn-stereochemistry, the dioxopiperazine versions (which are more oxidized) generally showed higher potency than their reduced counterparts, especially when halogenated. nih.gov The dichlorinated syn-dioxopiperazine was the most potent compound identified in one comprehensive study. nih.gov This suggests that the hydrogen bond accepting capability of the second amide in the oxidized core may contribute favorably to the interaction with the biological target.

Compound SeriesCore StructureIndole SubstitutionRelative Potency vs. PDE1
syn-Dioxopiperazine (10a)Oxidized Core5,6-dichloro0.9
Malbrancheamide (natural)Reduced Core5,6-dichloroActive
syn-Dioxopiperazine (10b)Oxidized Core6-chloro0.4
This compound (natural)Reduced Core6-chloroActive
Potency was obtained by the formula: IC₅₀ (chlorpromazine)/IC₅₀ (compound), assuming a value of 1.00 for chlorpromazine. nih.gov Direct comparison is illustrative as potencies for natural reduced compounds were not listed in the same table.

The bicyclo[2.2.2]diazaoctane core of this compound has a specific three-dimensional arrangement. The stereochemistry at the C-12a position determines the relative orientation of the two bridgehead atoms, leading to either a syn or anti configuration. nih.gov Natural malbrancheamides possess the syn-configuration. researchgate.net

Synthetic studies that produced analogs with the unnatural anti-stereochemistry at C-12a revealed that this spatial arrangement is detrimental to biological activity. nih.gov When comparing syn and anti pairs of analogs, the syn-configured compounds were consistently more potent inhibitors of CaM-PDE1. For example, the anti-dioxopiperazine analogs were found to be inactive, in stark contrast to their highly active syn-counterparts. nih.gov This demonstrates a strict stereochemical requirement for optimal binding and inhibition, with the natural syn conformation being strongly preferred. nih.govtandfonline.com

Effect of Monoketopiperazine Moiety and Syn-Configuration

The structure of this compound is characterized by a bicyclo[2.2.2]diazaoctane core, which includes a monoketopiperazine moiety. nih.govresearchgate.netpdfdrive.to This structural feature, along with a specific stereochemistry, is critical for its biological activity. The syn-configuration at the bridgehead of the bicyclic core is a defining characteristic of the malbrancheamides and is contrasted with the rarer anti-configuration found in other related alkaloids like the brevianamides. nih.gov

The combination of the monoketopiperazine ring system and the syn-configuration is believed to be essential for the proper orientation of the molecule to interact effectively with the hydrophobic pocket of calmodulin. nih.govtandfonline.com The relative stereochemistry at the C-12a position and the oxidation state of the bicyclo[2.2.2]diazaoctane core have been shown to significantly impact the enzymatic inhibitory activity. tandfonline.com Synthetic and analog studies have demonstrated that alterations to this core structure can lead to a decrease or loss of CaM inhibitory activity, highlighting the importance of these specific structural motifs. nih.gov

Comparison of this compound Activity with Dichlorinated Malbrancheamide and Non-chlorinated Pre-malbrancheamide Analogs

The halogenation pattern on the indole ring of malbrancheamide alkaloids plays a significant role in their biological potency. nih.govnih.gov Comparative studies of this compound (monochlorinated), malbrancheamide (dichlorinated), and premalbrancheamide (non-chlorinated) have provided valuable insights into their structure-activity relationships.

Malbrancheamide, which is dichlorinated at the C-5 and C-6 positions of the indole ring, is generally the most potent CaM inhibitor among the naturally occurring malbrancheamides. mdpi.compdfdrive.to this compound, with its single chlorine atom at the C-6 position, also demonstrates significant inhibitory activity against the CaM-PDE1 complex. nih.govresearchgate.netpdfdrive.to In contrast, the non-chlorinated precursor, premalbrancheamide, is virtually inactive as a CaM inhibitor. nih.govmdpi.com This stark difference underscores the critical contribution of chlorine substitution to the biological activity.

Research has shown that indole chlorination has a distinct effect on PDE1 inhibitory activity. nih.gov While a precise, overarching structure-activity relationship regarding chlorine substitution is complex, the presence of at least one chlorine atom appears essential for potent CaM antagonism. nih.govmdpi.com For instance, in a series of synthetic syn-dioxopiperazines, the dichlorinated analog displayed the highest potency, followed by the monochlorinated analogs, while the non-chlorinated compound was inactive. nih.gov This suggests that the electron-withdrawing nature and the steric bulk of the chlorine atoms on the indole ring are crucial for the interaction with calmodulin.

Interactive Data Table: Biological Activity of Malbrancheamide Analogs

CompoundIndole SubstitutionCalmodulin (CaM) InhibitionPDE1 Inhibitory Potency (Relative to Chlorpromazine)
Malbrancheamide Di-chloro (C-5, C-6)StrongHigh
This compound Mono-chloro (C-6)Moderate to StrongModerate
Isothis compound Mono-chloro (C-5)ModerateModerate
Premalbrancheamide Non-chlorinatedInactiveVery Low / Inactive
Dichlorinated syn-dioxopiperazine analog (10a) Di-chloroActive0.9
Monochlorinated syn-dioxopiperazine analog (10b) Mono-chloroActive0.4
Monochlorinated syn-dioxopiperazine analog (10c) Mono-chloroActive0.2
Non-chlorinated syn-dioxopiperazine analog (10d) Non-chlorinatedInactive~0

Future Directions and Research Opportunities

Deeper Elucidation of Enzymatic Catalysis in Malbrancheamide (B1243991) B Biosynthesis

The biosynthesis of malbrancheamide B involves a series of complex enzymatic transformations, and a deeper understanding of these catalytic processes is a significant area for future research. The pathway is initiated by a non-ribosomal peptide synthetase (NRPS), MalG, which couples L-tryptophan and L-proline. The subsequent steps are catalyzed by a prenyltransferase (MalE or MalB), a bifunctional reductase/Diels-Alderase (MalC), and a halogenase (MalA) researchgate.netnih.gov.

A key area of investigation is the characterization of the putative halogenase from Malbranchea aurantiaca. The chlorination of the indole (B1671886) ring at the C-6 position is an unusual enzymatic reaction, as this position is less electronically activated compared to the C-5 position. Studies to clone and express this halogenase are crucial to understand the mechanism of this regioselective halogenation. nih.gov

Further research into the Diels-Alderase enzyme, MalC, which constructs the characteristic bicyclo[2.2.2]diazaoctane core, is also warranted. While it is known to be an intramolecular [4+2] Diels-Alderase, a more detailed structural and mechanistic analysis of this enzyme could provide insights into its stereochemical control and catalytic efficiency. researchgate.net The interplay and potential for a metabolon, a temporary structural-functional complex of sequential enzymes, in the biosynthesis of related alkaloids suggests that similar protein-protein interactions may be at play in this compound synthesis and deserve further investigation.

Table 1: Key Enzymes in this compound Biosynthesis and Their Functions

Enzyme Function Key Findings
MalG (NRPS) Couples L-tryptophan and L-proline and performs reductive offloading. Produces a terminal aldehyde which spontaneously cyclizes and dehydrates. nih.gov
MalE/MalB (Prenyltransferase) Catalyzes the reverse prenylation of the dienamine intermediate. Neither enzyme provides enantioselectivity for the subsequent spontaneous Diels-Alder reaction. researchgate.net
MalC (Diels-Alderase) A bifunctional enzyme that performs reduction and stereoselective [4+2] cycloaddition. Disables the formation of the (-)-enantiomer, leading to the (+)-premalbrancheamide. researchgate.netnih.gov

Development of Advanced Synthetic Strategies for this compound and its Stereoisomers

Several total syntheses of this compound have been reported, including biomimetic and enantioselective approaches. nih.govcapes.gov.brnih.gov Future research in this area should focus on developing more efficient and versatile synthetic routes that allow for the facile generation of a diverse range of stereoisomers and analogs.

One promising approach is the use of a domino reaction sequence that involves an aldol (B89426) condensation, alkene isomerization, and an intramolecular Diels-Alder cycloaddition. nih.gov The refinement of this and other strategies to improve yield and stereocontrol is a key objective. The development of novel catalytic methods for the key bond-forming reactions, such as the construction of the bicyclo[2.2.2]diazaoctane core, could significantly streamline the synthesis.

Furthermore, the synthesis of the unnatural enantiomer of this compound is of particular interest, as studies have suggested that it may be more biologically active than the naturally occurring enantiomer. nih.gov The development of synthetic strategies that provide access to both enantiomers in high purity will be crucial for a thorough investigation of their differential biological activities.

Table 2: Comparison of Synthetic Strategies for this compound

Synthetic Approach Key Features Reference
Biomimetic Total Synthesis Features an intramolecular Diels-Alder reaction of a 5-hydroxypyrazin-2(1H)-one to construct the bicyclo[2.2.2]diazaoctane core. nih.govcapes.gov.br
Enantioselective Synthesis Employs a domino reaction sequence and a chiral aminal auxiliary to enforce diastereofacial selection in the intramolecular Diels-Alder cycloaddition. nih.gov

Mechanistic Studies of this compound’s Interaction with Calmodulin and PDE1 at the Atomic Level

This compound has been identified as a calmodulin (CaM) antagonist that inhibits the activity of CaM-dependent phosphodiesterase 1 (PDE1). nih.govnih.gov While this interaction is known, the precise molecular details at the atomic level remain to be fully elucidated. High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, could provide invaluable insights into the binding mode of this compound to the CaM-PDE1 complex.

Understanding the specific amino acid residues involved in the interaction and the conformational changes that occur upon binding will be critical for the rational design of more potent and selective inhibitors. Computational modeling and molecular dynamics simulations can complement experimental studies by providing a dynamic view of the binding process and helping to predict the affinity of novel analogs.

A deeper understanding of the structure-activity relationship is also needed. Studies on various analogs of malbrancheamide have shown that factors such as indole chlorination, the stereochemistry at C-12a, and the oxidation state of the bicyclo[2.2.2]diazaoctane core all influence the inhibitory activity against PDE1. nih.gov A systematic exploration of these structural modifications, coupled with detailed mechanistic studies, will be essential for optimizing the pharmacological properties of this class of compounds.

Exploration of New Biological Activities for this compound and Structurally Related Scaffolds

While the calmodulin-inhibitory activity of this compound is well-established, there is a significant opportunity to explore other potential biological activities. The unique chemical scaffold of this compound, a prenylated indole alkaloid with a bicyclo[2.2.2]diazaoctane core, is shared by a number of other fungal metabolites with a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. nih.govmdpi.com

Future research should involve screening this compound and its synthetic analogs against a broad panel of biological targets. This could lead to the discovery of novel therapeutic applications in areas such as oncology, infectious diseases, and neurodegenerative disorders. The inhibition of PDE1 by this compound has potential therapeutic implications for conditions such as neurodegenerative diseases, cancers, and vascular diseases due to its effect on intracellular cAMP and cGMP concentrations. nih.govnih.govresearchgate.net

Furthermore, given that calmodulin is a ubiquitous and multifunctional protein that regulates over fifty enzymes and ion channels, the antagonistic activity of this compound could have far-reaching effects on various cellular processes. nih.gov A comprehensive investigation of the downstream effects of this compound on these pathways could uncover new and unexpected biological functions.

Applications of this compound as a Chemical Probe for Biological Pathways

The potent and relatively specific interaction of this compound with calmodulin makes it a valuable tool for studying the role of this important signaling protein in various biological pathways. By using this compound as a chemical probe, researchers can selectively inhibit calmodulin activity and observe the downstream consequences.

To enhance its utility as a chemical probe, it would be beneficial to develop derivatives of this compound that are suitable for techniques such as affinity chromatography and fluorescence microscopy. For example, the synthesis of a biotinylated or fluorescently tagged version of this compound would allow for the identification and visualization of its binding partners within the cell.

The use of this compound as a chemical probe could help to dissect the complex signaling networks in which calmodulin is involved. This could lead to a better understanding of the role of calmodulin in various physiological and pathological processes, and could ultimately aid in the identification of new drug targets. The development of fully-functionalized natural product probes is an emerging area that could be applied to this compound to expand the chemical tractability of the human proteome. chemrxiv.org

Q & A

Basic: What spectroscopic methods are critical for distinguishing malbrancheamide B from malbrancheamide?

Methodological Answer:
Structural differentiation relies on advanced NMR and mass spectrometry (MS). Key distinctions include:

  • 1^1H NMR : this compound exhibits an ABX coupling system for aromatic protons, contrasting with malbrancheamide’s two singlets .
  • 13^{13}C NMR : this compound shows 21 carbon resonances, with chlorine isotope patterns in HREIMS (m/z 369.1589 vs. 404.1 for malbrancheamide) .
  • UV-Vis : Absorbance at 231 and 292 nm supports indole chlorination patterns .
    Researchers should prioritize 2D-NMR (COSY, HMBC, NOESY) to confirm bicyclo[2.2.2]diazaoctane connectivity and chlorine positioning .

Advanced: How do isotopic labeling studies resolve contradictions in this compound’s biosynthetic timing?

Methodological Answer:
Feeding experiments with 13^{13}C-labeled pre-malbrancheamide (17) in M. aurantiaca cultures confirmed:

  • Incorporation Pathway : Labeled pre-malbrancheamide integrates into this compound (5.5% enrichment) but not malbrancheamide, suggesting sequential chlorination (C-6 first, C-5 second) is kinetically slower .
  • Biosynthetic Divergence : MS/MS fragmentation (m/z 343.22 for labeled this compound) and 13^{13}C NMR shifts at C-5/C-14 distinguish intermediates .
    Contradictions arise from competing pathways (amide reduction pre-/post-Diels-Alder cyclization), resolved via kinetic analysis of labeled intermediates .

Basic: What biological assays validate this compound’s calmodulin antagonism?

Methodological Answer:

  • PDE1 Inhibition : this compound competes with CaM for PDE1 activation, quantified via IC50_{50} values comparable to chlorpromazine. Kinetic assays (Lineweaver-Burk plots) confirm competitive inhibition .
  • Root Growth Suppression : Bioactivity is tested on Amaranthus hypochondriacus seedlings, measuring root elongation inhibition at 10–100 µM concentrations .
    Researchers should pair these assays with calcium flux measurements to link structural features (e.g., indole chlorination) to bioactivity .

Advanced: How do fungal halogenases (e.g., MalA/MalA’) mediate site-selective chlorination?

Methodological Answer:

  • Enzyme Specificity : MalA’ (E494D mutant) crystallography reveals substrate binding to premalbrancheamide, favoring C-6 chlorination via π-π stacking and hydrogen bonding .
  • Iterative Mechanism : MalA’ catalyzes C-6→C-5 dichlorination, confirmed by bromine substitution in bromo-malbrancheamide analogs .
  • Competing Selectivity : LC-MS detection of both C-8 (isothis compound) and C-9 (this compound) monochlorinated isomers in fungal extracts complicates pathway validation .

Basic: Which fungal species naturally produce this compound?

Methodological Answer:

  • Primary Sources : Malbranchea aurantiaca (bat guano-derived strains) and M. graminicola are confirmed producers .
  • Detection Workflow : LC-MS with chlorine isotope patterns (m/z 369.1589) and retention time (31.0 min) distinguishes this compound from analogs .
  • Secondary Metabolite Profiling : Tandem MS/MS fragmentation (loss of CO and NH3_3) validates natural occurrence .

Advanced: What synthetic strategies address challenges in this compound’s bicyclo[2.2.2]diazaoctane assembly?

Methodological Answer:

  • Biomimetic Synthesis : Intramolecular Diels-Alder (IMDA) cyclization of 5-hydroxypyrazin-2(1H)-one precursors yields the bicyclic core. Enantioselectivity is achieved using chiral auxiliaries .
  • Halogenation Timing : Late-stage chlorination (post-cyclization) minimizes steric hindrance, confirmed by 13^{13}C-labeled intermediates .
  • Stereochemical Control : DFT calculations optimize syn-configuration of the bicyclo[2.2.2] ring, validated by NOESY correlations .

Advanced: How does the bifunctional reductase/Diels-Alderase MalC influence this compound’s biosynthesis?

Methodological Answer:

  • Dual Catalysis : MalC performs NADPH-dependent amide reduction and stereoselective [4+2] cyclization, confirmed by enzyme knockout studies .
  • Substrate Flexibility : MalC tolerates premalbrancheamide analogs with modified prenyl groups, enabling chemoenzymatic diversification .
  • Kinetic Resolution : Competing pathways (amide reduction vs. cyclization) are resolved via time-course MS monitoring of intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.